molecular formula C23H29ClN2O3S2 B11333834 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11333834
M. Wt: 481.1 g/mol
InChI Key: LAQLDYXAEKXIAN-UHFFFAOYSA-N
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Description

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

    Substituent Introduction: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove specific functional groups or to alter the oxidation state of certain atoms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenated precursors and strong bases or acids are typically used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific properties, such as conductivity or stability.

    Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-5-4-6-19(15-18)17-31(28,29)26-12-9-20(10-13-26)23(27)25-11-14-30-16-21-7-2-3-8-22(21)24/h2-8,15,20H,9-14,16-17H2,1H3,(H,25,27)

InChI Key

LAQLDYXAEKXIAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CC=C3Cl

Origin of Product

United States

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